molecular formula C8H8ClNO B2607966 3-Chloro-2-methylbenzamide CAS No. 205178-79-6

3-Chloro-2-methylbenzamide

Cat. No.: B2607966
CAS No.: 205178-79-6
M. Wt: 169.61
InChI Key: LBGDADHDWVIRII-UHFFFAOYSA-N
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Description

3-Chloro-2-methylbenzamide is an organic compound with the molecular formula C8H8ClNO. It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the third position and a methyl group at the second position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2-methylbenzamide can be synthesized through several methods. One common method involves the reaction of 3-chloro-2-methylbenzoic acid with ammonia or an amine in the presence of a dehydrating agent. The reaction typically proceeds as follows:

    Starting Material: 3-Chloro-2-methylbenzoic acid.

    Reagent: Ammonia or an amine.

    Dehydrating Agent: Thionyl chloride or phosphorus trichloride.

    Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: 3-Chloro-2-methylbenzoic acid.

    Reduction: 3-Chloro-2-methylbenzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-2-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    3-Chlorobenzamide: Similar structure but lacks the methyl group.

    2-Methylbenzamide: Similar structure but lacks the chlorine atom.

    3-Chloro-4-methylbenzamide: Similar structure with an additional methyl group at the fourth position.

Uniqueness: 3-Chloro-2-methylbenzamide is unique due to the specific positioning of the chlorine and methyl groups, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3-chloro-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGDADHDWVIRII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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